5-Fluoro-3-isobutyl-1H-indole
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Overview
Description
5-Fluoro-3-isobutyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-3-isobutyl-1H-indole are multiple receptors to which it binds with high affinity . The indole nucleus, a key component of this compound, is found in many important synthetic drug molecules and has been shown to be effective in treatment .
Mode of Action
This compound interacts with its targets by binding to them, resulting in a variety of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities it possesses . The compound’s effects on these pathways lead to downstream effects that contribute to its therapeutic potential.
Pharmacokinetics
The indole nucleus, a component of this compound, is known to be readily prepared and generally environmentally benign , which may suggest favorable ADME properties and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . For example, certain derivatives of the compound have shown potent antiviral activity, with inhibitory concentration (IC50) values ranging from 0.4 to 2.1 μg/mL against the Coxsackie B4 virus .
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-isobutyl-1H-indole typically involves the introduction of the fluorine atom and the isobutyl group to the indole core. One common method is the electrophilic substitution reaction, where the indole nucleus undergoes fluorination and alkylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and alkylating agents like isobutyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-3-isobutyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
3-Isobutylindole: Lacks the fluorine atom, which may reduce its reactivity and binding affinity.
5-Fluoro-3-methylindole: Similar structure but with a methyl group instead of an isobutyl group, affecting its steric and electronic properties.
Uniqueness: 5-Fluoro-3-isobutyl-1H-indole is unique due to the combined presence of the fluorine atom and the isobutyl group, which enhances its chemical reactivity, binding affinity, and potential biological activities compared to its analogs.
Biological Activity
5-Fluoro-3-isobutyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is an indole derivative characterized by the presence of a fluorine atom at the 5-position and an isobutyl group at the 3-position. Indole derivatives are widely recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that indole derivatives exhibit notable antimicrobial activity. A study focusing on various indole derivatives found that compounds with halogen substitutions, particularly at the 5-position, showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Specifically, the presence of fluorine in 5-fluoro analogues can alter the compound's electronic properties, potentially enhancing its binding affinity to bacterial targets .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
This compound | >32 | No significant activity against MRSA |
5-Fluoro-3-(1-phenethyl)-1H-indole | ≤0.25 | Potent anti-MRSA activity |
6-Methoxy-phenethyl-indole | ≤0.25 | Selective antifungal activity against C. neoformans |
3-substituted 1H-imidazol-5-yl-1H-indoles | 16 | Weak growth inhibition against MRSA |
The above table summarizes findings from various studies indicating that while this compound itself may not exhibit strong antimicrobial properties, its analogues demonstrate significant potential for further development as antimicrobial agents.
Anticancer Activity
Indoles are also known for their anticancer properties. Preliminary investigations into the structure-activity relationship (SAR) of indole derivatives have revealed that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell models .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various indole derivatives on human cancer cell lines, it was observed that certain halogenated indoles exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted that fluorine substitution could enhance the lipophilicity and cellular uptake of these compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities or receptor interactions, leading to altered cellular signaling pathways. For example, indoles have been shown to interact with serotonin receptors and may influence neurochemical pathways relevant in cancer and inflammation .
Properties
IUPAC Name |
5-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKISFOZHHMIAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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